molecular formula C6H12ClNO2 B2841991 trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride CAS No. 2512217-25-1

trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride

Cat. No.: B2841991
CAS No.: 2512217-25-1
M. Wt: 165.62
InChI Key: UCDVGKULVDTSRP-TYSVMGFPSA-N
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Description

trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride is a bicyclic organic compound with a cyclobutane ring system substituted by an amino group at position 2 and a methyl ester group at position 1. Its molecular weight is 165.62 g/mol (CAS: 2512217-25-1), and it is marketed under MDL number MFCD30490769 . The compound is available in enantiomerically pure forms, such as the (1R,2R)-isomer (CAS: 1238619-78-7), which is regulated for global procurement .

Properties

IUPAC Name

methyl (1R,2R)-2-aminocyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDVGKULVDTSRP-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2512217-25-1
Record name rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions of alkenes.

    Amino Group Introduction:

    Esterification: The carboxylate ester is formed by esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Utilizing large-scale reactors for the cycloaddition and subsequent functionalization steps.

    Purification Techniques: Including crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

Conditions and Outcomes :

ReagentProductYieldSource
3 N HCl, reflux1-Amino-2-methylcyclobutane-1-carboxylic acid90%
TFA, CH₂Cl₂Deprotected carboxylic acid derivative76–86%

Hydrolysis is often coupled with subsequent reactions, such as oxidation or peptide coupling, to access advanced intermediates .

Hydrogenation and Stereochemical Control

The compound participates in hydrogenation reactions to modify substituents or reduce unsaturated bonds. Stereochemical outcomes depend on catalysts and solvents:

Example : Hydrogenation of exocyclic double bonds in related cyclobutane derivatives:

SubstrateCatalystSolventSelectivity (cis:trans)YieldSource
Cyclobutene esterPd/CCH₂Cl₂93:7 (trans favored)96%
Cyclobutene esterPd(OH)₂/CCH₂Cl₂37:63 (cis favored)95%

Steric effects from the cyclobutane ring and directing groups (e.g., tert-butyldiphenylsilyl) influence selectivity .

Nucleophilic Substitution at the Amino Group

The primary amine undergoes substitution with electrophiles, enabling the introduction of alkyl or acyl groups:

Reaction Pathway :

  • Tosylation : Treatment with tosyl chloride forms a tosylate intermediate .

  • Azide Displacement : Reaction with NaN₃ yields an azide derivative.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the azide to a secondary amine .

Example :

  • Lauryl chloride reacts with the amine to form a non-ionic amphiphile (51% yield over 3 steps) .

Oxidation and Functionalization

The cyclobutane ring and functional groups are susceptible to oxidation:

Key Reactions :

  • Jones Oxidation : Converts alcohol intermediates to carboxylic acids (73% yield) .

  • Silver Acetate-Mediated Radical Processes : Promotes ester formation from N-methoxyamide auxiliaries under Pd catalysis .

Cycloaddition and Ring-Opening Reactions

The strained cyclobutane ring participates in [2+2] cycloadditions and thermal rearrangements:

Synthetic Applications :

  • Michael–Dieckmann Reaction : Forms cyclobutane cores from acrylate derivatives (91% yield) .

  • Thermal [2+2] Cycloaddition : Constructs cyclobutane rings from enamine and acrylate precursors .

C–H Functionalization

Palladium-catalyzed β-C–H arylation is feasible using directing auxiliaries (e.g., N-methoxyamide):

Conditions :

  • Catalyst : Pd(OAc)₂ with ligand L1 (20 mol%)

  • Solvent : Hexafluoroisopropanol (HFIP)

  • Yield : 76–86% for arylated products

Comparative Reactivity of Cyclobutane vs. Cyclopentane Analogues

PropertyCyclobutane DerivativeCyclopentane Analogue
Ring StrainHigh (90° bond angles)Moderate (108° bond angles)
Hydrogenation Selectivity93:7 (trans) in CH₂Cl₂ Lower selectivity due to reduced strain
Oxidation SusceptibilityHigher (due to strain)Moderate

Stability and Decomposition Pathways

  • Thermal Stability : Stable at rt but decomposes under acidic/basic conditions or high temperatures.

  • Radical Pathways : Silver salts promote ester formation via radical intermediates (e.g., TEMPO inhibits decomposition) .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a building block in the synthesis of novel pharmaceuticals. Its structural features allow for the creation of conformationally constrained analogs of amino acids, which can enhance the biological activity of drug candidates.

  • Synthesis of Amino Acids : Research has shown that trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride can be utilized to synthesize various amino acids, including 2-amino-2-methylcyclobutane-1-carboxylic acid. These amino acids can serve as important components in peptide synthesis and drug design .
  • Conformationally Restricted Compounds : The compound's unique cyclobutane structure allows it to serve as a conformationally restricted analogue of more common amino acids. This property is particularly valuable in the design of peptides that require specific spatial arrangements to achieve desired biological activities .

Synthetic Organic Chemistry

The versatility of this compound extends to its application in synthetic organic chemistry, where it acts as an intermediate in various chemical transformations.

  • Michael Addition Reactions : The compound has been employed in aza-Michael addition reactions, facilitating the formation of new carbon-nitrogen bonds. This reaction is crucial for synthesizing more complex molecular architectures and expanding the library of available bioactive compounds .
  • Cycloaddition Reactions : It has also been utilized in cycloaddition reactions, contributing to the formation of cyclic structures that are often found in natural products and pharmaceuticals. These reactions typically yield high stereoselectivity, making them valuable for producing specific stereoisomers required for biological activity .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in various synthetic pathways:

StudyApplicationFindings
Avenoza et al. (2004)Synthesis of Cyclobutane Amino AcidsDemonstrated the efficient synthesis of 2-substituted cyclobutane amino acids through stereocontrolled reactions, highlighting the compound's utility as a precursor .
Charnay-Pouget et al. (2012)Aza-Michael ApproachEvaluated the use of this compound in synthesizing sterically congested amino acids, showing its effectiveness in creating complex structures .
MDPI (2019)Biomedical ApplicationsExplored its role as an intermediate in synthesizing surfactants and gelators with potential biomedical applications, emphasizing its versatility .

Mechanism of Action

The mechanism by which trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways related to its target interactions.

Comparison with Similar Compounds

Key Observations :

  • Ring Strain : The 3-membered cyclopropane derivative exhibits higher ring strain, influencing reactivity and biological activity (e.g., ethylene biosynthesis in plants ).
  • Substituent Effects: The trans-cyclobutane derivative’s amino and ester groups are positioned to optimize steric and electronic interactions, whereas methylamino-substituted analogs (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) introduce additional alkylation .

Physical and Spectroscopic Properties

Compound Name NMR Data (Key Peaks)
This compound Not provided in evidence; expected δ ~3.86 ppm (ester -OCH3), δ ~2.50-2.60 ppm (cyclobutane protons) .
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride 1H-NMR (DMSO-D6): δ 9.97 (brs, 2H, NH), 3.86 (s, 3H, OCH3), 2.50-2.60 (m, 7H, cyclobutane + NCH3) .
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride 1H-NMR (DMSO-D6): δ 9.10 (brs, 2H, NH), 3.82 (s, 3H, OCH3), 2.29 (s, 3H, CH3) .

Notes: The trans-cyclobutane derivative’s NMR would show distinct splitting patterns due to its rigid bicyclic structure compared to cyclopentane analogs.

Biological Activity

trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride is a cyclic amino acid derivative characterized by its unique cyclobutane structure. With a molecular formula of C6H12ClNO2 and a molecular weight of approximately 155.62 g/mol, this compound has garnered attention for its potential biological activities, particularly in neuropharmacology. Its structural features, including an amino group, a carboxylic acid, and a methyl ester, contribute to its diverse biological interactions and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with the N-methyl-D-aspartate (NMDA) receptor. Specifically, it acts as a partial agonist at the glycine site of this receptor, which plays a crucial role in excitatory neurotransmission. This interaction suggests potential applications for the compound in treating neurodegenerative diseases and psychiatric disorders such as schizophrenia.

Key Interactions

  • NMDA Receptor Modulation : The compound's ability to modulate NMDA receptor activity indicates its potential use in neuropharmacological research.
  • Enzyme Interaction : The amino group can form hydrogen bonds with biological macromolecules, while the ester group may undergo hydrolysis to release active metabolites, influencing enzyme activity and signaling pathways.

Biological Properties

The biological properties of this compound include:

  • Neuropharmacological Effects : Its role as an NMDA receptor partial agonist suggests potential benefits in conditions characterized by excitatory neurotransmitter dysregulation.
  • Potential Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, indicating that this compound may also possess such activity .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-Aminocyclobutanecarboxylic AcidStructureLacks the methyl ester; primarily studied for its role as an NMDA receptor partial agonist.
2-Aminocyclopentanecarboxylic AcidStructureFeatures a five-membered ring; different stereochemistry affects biological activity.
3-Aminocyclobutane-1-carboxylic AcidStructureDifferent positioning of the amino group; potential differences in receptor interaction.

This table highlights how this compound's specific stereochemistry and functional groups provide distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the efficacy and safety profile of this compound:

  • Neuropharmacological Characterization : A study demonstrated that administration of related compounds influenced NMDA receptor activity, suggesting that this compound may exhibit similar effects in vivo .
  • Tumor Avidity Studies : Research involving radiolabeled analogs indicated that compounds with similar structures showed high tumor uptake and stability in gliosarcoma models, suggesting potential applications in cancer imaging and therapy .
  • Enzyme Interaction Studies : Investigations into enzyme-substrate interactions revealed that this compound could act as either an inhibitor or substrate for specific enzymes, providing insights into its pharmacological relevance .

Q & A

Q. What are the key considerations for synthesizing trans-methyl 2-aminocyclobutane-1-carboxylate hydrochloride with high enantiomeric purity?

Synthesis requires precise control over stereochemistry and functional group compatibility. Common strategies include:

  • [2+2] Cycloaddition : To construct the cyclobutane ring, followed by regioselective amination and esterification under acidic conditions .
  • Chiral Resolution : Use of chiral auxiliaries or enzymatic methods to isolate the trans isomer from racemic mixtures.
  • Hydrochloride Formation : Reaction with HCl in anhydrous solvents (e.g., THF) to stabilize the amino group and enhance crystallinity .
    Critical parameters include solvent polarity (e.g., dichloromethane for low steric hindrance) and temperature control to minimize ring strain-induced side reactions .

Q. How does the stereochemistry (trans vs. cis) of the amino and ester groups influence the compound’s reactivity and biological activity?

The trans configuration imposes distinct steric and electronic effects:

  • Reactivity : The trans arrangement reduces intramolecular hydrogen bonding, increasing accessibility for nucleophilic attacks at the ester group .
  • Biological Activity : trans-isomers often exhibit higher binding affinity to enzymes (e.g., proteases) due to optimal spatial alignment of the amino and carboxylate groups for hydrogen bonding . Comparative studies with cis-isomers show up to 50% reduced activity in enzyme inhibition assays .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

  • HPLC-MS : To assess purity (>98%) and detect trace impurities (e.g., unreacted cyclobutane precursors) .
  • X-ray Crystallography : For confirming the trans configuration and bond angles within the cyclobutane ring .
  • NMR Spectroscopy : 1^1H and 13^13C NMR (D2_2O or DMSO-d6_6) to resolve signals for the amino (δ 1.5–2.0 ppm) and ester carbonyl (δ 170–175 ppm) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving derivatives of this compound?

Contradictions often arise from unaccounted variables:

  • Steric vs. Electronic Effects : Use computational modeling (DFT or molecular docking) to isolate contributions of substituents on the cyclobutane ring to enzyme binding .
  • Multi-Parametric Analysis : Apply multivariate regression to SAR datasets, incorporating descriptors like LogP, polar surface area, and steric bulk .
    Example: A 2024 study resolved conflicting cytotoxicity data by identifying a nonlinear relationship between amino group basicity and cell permeability .

Q. What methodologies are effective for elucidating the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_\text{on}/koff_\text{off}) to enzymes like trypsin or carbonic anhydrase .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish hydrogen bonding vs. hydrophobic interactions .
  • Cryo-EM : For structural insights into binding poses in complex with large biomolecules (e.g., G-protein-coupled receptors) .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Flow Chemistry : Continuous reactors minimize thermal gradients, reducing racemization during esterification .
  • Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C) improve yield in reductive amination steps while preserving stereochemistry .
  • In Situ Monitoring : Use Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies mitigate discrepancies in reported biological activity across different assay systems?

  • Standardized Assay Conditions : Control variables like pH (7.4 for physiological relevance) and ionic strength to reduce variability .
  • Orthogonal Assays : Validate enzyme inhibition results with cell-based assays (e.g., luciferase reporter systems) to confirm target engagement .
  • Meta-Analysis : Pool data from multiple studies to identify outliers caused by assay-specific artifacts .

Methodological Challenges and Solutions

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
  • Catalyst Recycling : Use immobilized enzymes (e.g., lipases) for esterification steps, achieving >90% recovery in batch processes .
  • Waste Minimization : Employ atom-economical reactions like direct amination of cyclobutane precursors .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • ADMET Predictors : Software like Schrödinger’s QikProp to estimate solubility, BBB penetration, and metabolic stability .
  • Molecular Dynamics (MD) : Simulate cyclobutane ring flexibility under physiological conditions to guide derivative design .

Q. How can researchers validate the compound’s stability under various storage and experimental conditions?

  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
  • pH Stability Profiling : Assess hydrolysis of the ester group in buffers ranging from pH 2–9 .
  • Long-Term Storage : Lyophilized forms stored at -20°C show >95% stability over 12 months .

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